4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-23-7-9-24(10-8-23)16-12-17(22-13-21-16)26-11-6-20-18(25)14-2-4-15(19)5-3-14/h2-5,12-13H,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNINUJKHQRYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under conditions that promote cyclization.
Introduction of the piperazine ring: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Attachment of the benzamide group: The final step involves the coupling of the fluorinated benzamide with the pyrimidine-piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison :
- Core : Retains the 4-fluorobenzamide and ethyl linker but replaces the pyrimidine-methylpiperazine moiety with a piperazine ring bearing a 2-methoxyphenyl group.
- Key Differences :
- Heterocycle : Piperazine (vs. pyrimidine-methylpiperazine).
- Substituent : Methoxyphenyl (electron-donating group) replaces pyrimidine.
Inferred Properties :
- The methoxyphenyl group may enhance lipophilicity compared to the pyrimidine-methylpiperazine system.
- Piperazine derivatives often exhibit improved solubility but reduced target specificity due to conformational flexibility .
4-Chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide ()
Structural Comparison :
- Core : Substitutes the pyrimidine with a pyridazine ring and introduces a 4-fluorophenyl group.
- Key Differences :
- Heterocycle : Pyridazine (vs. pyrimidine).
- Substituents : Chloro (electron-withdrawing) replaces fluoro on benzamide; additional furan-methyl group.
Inferred Properties :
- Pyridazine’s nitrogen arrangement may alter hydrogen-bonding interactions with targets.
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide ()
Structural Comparison :
- Core : Pyridine replaces pyrimidine, with a trifluoromethyl group at position 4.
- Key Differences :
- Heterocycle : Pyridine (vs. pyrimidine).
- Substituents : Trifluoromethyl (strongly electron-withdrawing) and dimethylamide (vs. ethyl-linked benzamide).
Inferred Properties :
- Trifluoromethyl groups enhance metabolic stability and lipophilicity.
- Pyridine’s reduced nitrogen density may decrease polar interactions compared to pyrimidine .
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide ()
Structural Comparison :
- Core : Adds a pyridyl group to the benzamide nitrogen.
- Key Differences :
- Substituent : Pyridyl substitution introduces a basic nitrogen, altering electronic properties.
- Linker : Ethyl-piperazine retained but with methoxyphenyl substitution.
Inferred Properties :
- Pyridyl groups can improve solubility and modulate receptor affinity.
- The dual aromatic systems (benzamide and pyridyl) may enhance π-π stacking interactions .
Structural and Functional Analysis Table
Discussion of Structural Impact on Bioactivity
- Pyrimidine vs. Pyridazine/Pyridine : Pyrimidine’s dual nitrogen atoms facilitate hydrogen bonding with targets like kinases or receptors, whereas pyridazine/pyridine may reduce binding specificity .
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) modulate electron density, influencing target interaction and metabolic stability.
- Piperazine Modifications : Methylpiperazine enhances solubility, while methoxyphenyl or fluorophenyl substituents introduce steric bulk or lipophilicity .
Q & A
Q. Q1. What experimental strategies are recommended for optimizing the synthesis of 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide?
Methodological Answer:
- Key Steps :
- Pyrimidine Core Preparation : Start with 6-chloropyrimidin-4-ol. React with 4-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80°C, 12h) to introduce the piperazine moiety .
- Etherification : Couple the intermediate with 2-aminoethanol via Mitsunobu reaction (DIAD, PPh₃, THF) to form the ethoxyethyl linker .
- Benzamide Formation : React with 4-fluorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DCM .
- Optimization : Use high-throughput screening to identify ideal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation). Monitor reaction progress via LC-MS .
Q. Q2. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., piperazine protons at δ 2.4–3.0 ppm, pyrimidine aromatic protons at δ 8.2–8.5 ppm) .
- HRMS/ESI-MS : Validate molecular weight (expected [M+H]+: ~416.4 g/mol) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .
Q. Q3. How to design initial bioactivity screens for antimicrobial or enzyme-inhibitory potential?
Methodological Answer:
- Bacterial Targets : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays (concentration range: 1–100 µg/mL) .
- Enzyme Targets : Prioritize kinases or bacterial PPTases (e.g., AcpS-PPTase) via fluorescence-based inhibition assays (IC₅₀ determination) .
- Controls : Include ciprofloxacin (antibacterial) and staurosporine (kinase inhibitor) as positive controls .
Advanced Research Questions
Q. Q4. How to perform structure-activity relationship (SAR) studies focusing on the 4-methylpiperazine moiety?
Methodological Answer:
- Analog Synthesis : Replace 4-methylpiperazine with morpholine, piperidine, or bulkier groups (e.g., 4-benzylpiperazine) .
- Assay Design :
- Data Analysis : Apply multivariate regression to identify substituents enhancing potency (e.g., methyl groups improve solubility vs. bulky groups reduce off-target effects) .
Q. Q5. How to resolve contradictions in reported bioactivity data across different bacterial strains?
Methodological Answer:
- Hypothesis Testing :
- Membrane Permeability : Use ethidium bromide accumulation assays to assess efflux pump activity in resistant strains .
- Target Redundancy : Evaluate if dual targeting of AcpS- and Sfp-PPTases is required (via gene knockout strains) .
- Advanced Techniques :
Q. Q6. What computational methods are suitable for predicting off-target interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to human kinases (e.g., ABL1, JAK2) vs. bacterial targets .
- MD Simulations : Perform 100-ns simulations to assess stability of the piperazine-pyrimidine hinge region in kinase pockets .
- ADMET Prediction : Calculate physicochemical properties (e.g., PSA, logD) using SwissADME to predict blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
